molecular formula C16H28 B3052600 cis,cis-1,9-Cyclohexadecadiene CAS No. 4277-06-9

cis,cis-1,9-Cyclohexadecadiene

Cat. No. B3052600
CAS RN: 4277-06-9
M. Wt: 220.39 g/mol
InChI Key: QCSDLMPAQMQZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cis,cis-1,9-Cyclohexadecadiene” is a chemical compound with the empirical formula C16H28 . It has a molecular weight of 220.39 . This compound is used in the synthesis of muscone and exaltone .


Molecular Structure Analysis

The molecular structure of “cis,cis-1,9-Cyclohexadecadiene” is represented by the SMILES string C1CCCC=CCCCCCCC=CCC1 . The InChI string is 1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1-,16-15- .


Physical And Chemical Properties Analysis

“Cis,cis-1,9-Cyclohexadecadiene” has a boiling point of 115 °C at 0.001 mmHg . It is a liquid at room temperature .

Scientific Research Applications

Catalytic Systems and Organic Synthesis

cis,cis-1,9-Cyclohexadecadiene is utilized in catalytic systems for organic synthesis. For instance, cis-1,2-Cyclohexanediol has been identified as an efficient ligand in a Cu-catalytic system, enhancing the synthesis of various sulfides, including biologically important vinyl sulfides (Kabir et al., 2010). Additionally, cyclohexadiene-cis-diols are valuable chiral synthons in the synthesis of natural products and molecules of biological interest (Hudlický & Thorpe, 1997).

Metallurgy and Polymerization

cis,cis-1,9-Cyclohexadecadiene complexes play a role in metallurgy. For example, metal olefin complexes, such as cis-1,2-divinylcyclohexane complexes of palladium(II) and platinum(II), have been synthesized and studied for their unique properties and applications in various industrial processes (Trebellas et al., 1966).

Food Chemistry and Nutritional Science

In food chemistry, cis,cis-1,9-Cyclohexadecadiene derivatives, such as linoleic acid isomers, are studied for their anticarcinogenic properties. The catalytic isomerization of linoleic acid to produce conjugated linoleic acid (CLA) isomers has been a topic of interest due to their potential health benefits (Bernas et al., 2003).

Gas-Phase Hydrogenation

cis,cis-1,9-Cyclohexadecadiene is also important in gas-phase hydrogenation studies. Research on the heterogeneously catalyzed gas-phase hydrogenation of related compounds provides insights into chemical processes and product selectivity, which are crucial for industrial applications (Wieβmeier & Hönicke, 1996).

Synthetic Chemistry

In synthetic chemistry, cis,cis-1,9-Cyclohexadecadiene and its derivatives are used in various syntheses. For example, the synthesis of conjugated linoleic acid through dehydration of castor oil demonstrates the compound's versatility in producing biologically active isomers (Jafari et al., 2013).

Insect Pheromones and Biological Studies

cis,cis-1,9-Cyclohexadecadiene-related compounds have been identified in insect pheromones, contributing to studies in entomology and pest control (Brady et al., 1971).

Anticancer Research

cis,cis-1,9-Cyclohexadecadiene derivatives are also explored in anticancer research, particularly in the development of platinum-based antitumor agents (Wyrick & Chaney, 1988).

Safety and Hazards

When handling “cis,cis-1,9-Cyclohexadecadiene”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(1Z,9Z)-cyclohexadeca-1,9-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-2,15-16H,3-14H2/b2-1-,16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSDLMPAQMQZOE-QSWGICILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC=CCCCCCCC=CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C=C\CCCCCC/C=C\CCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,9-Cyclohexadecadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1,9-Cyclohexadecadiene

CAS RN

4277-06-9
Record name 1,9-Cyclohexadecadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9-Cyclohexadecadiene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name cyclohexadeca-1,9-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4277-06-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 2
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 3
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 4
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 5
cis,cis-1,9-Cyclohexadecadiene
Reactant of Route 6
cis,cis-1,9-Cyclohexadecadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.